(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a benzamide moiety, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step usually involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base like potassium carbonate.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Benzamide Moiety: This step involves the reaction of the benzo[d]thiazole derivative with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its benzo[d]thiazole core is known for its ability to bind to various biological targets.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity, while the benzamide moiety can interact with receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Benzamide Derivatives: Compounds like N-(4-hydroxyphenyl)benzamide and N-(4-methoxyphenyl)benzamide.
Uniqueness
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is unique due to its combination of a benzo[d]thiazole core and a benzamide moiety, along with the presence of allyl and methoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-6-11-24-16-12-17(28-4)18(29-5)13-19(16)30-21(24)22-20(25)14-7-9-15(10-8-14)31(26,27)23(2)3/h6-10,12-13H,1,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFFVFZEIFRWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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